molecular formula C25H25N5O3 B266084 11-(4-ethoxyphenyl)-3-(3-methoxypropyl)-2-methyl-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one

11-(4-ethoxyphenyl)-3-(3-methoxypropyl)-2-methyl-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one

カタログ番号 B266084
分子量: 443.5 g/mol
InChIキー: MEICYQFYODCART-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

11-(4-ethoxyphenyl)-3-(3-methoxypropyl)-2-methyl-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one, also known as EPPQ, is a novel compound with potential therapeutic applications. EPPQ is a small molecule that has been synthesized through a multistep process, and its chemical structure has been characterized using various spectroscopic techniques. In

科学的研究の応用

11-(4-ethoxyphenyl)-3-(3-methoxypropyl)-2-methyl-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one has shown potential therapeutic applications in various scientific research areas, including cancer, neurodegenerative diseases, and infectious diseases. In cancer research, 11-(4-ethoxyphenyl)-3-(3-methoxypropyl)-2-methyl-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell cycle progression. In neurodegenerative disease research, 11-(4-ethoxyphenyl)-3-(3-methoxypropyl)-2-methyl-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one has been shown to protect neurons from oxidative stress and prevent the formation of amyloid-beta plaques, which are characteristic of Alzheimer's disease. In infectious disease research, 11-(4-ethoxyphenyl)-3-(3-methoxypropyl)-2-methyl-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one has been shown to inhibit the growth of various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

作用機序

The mechanism of action of 11-(4-ethoxyphenyl)-3-(3-methoxypropyl)-2-methyl-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, 11-(4-ethoxyphenyl)-3-(3-methoxypropyl)-2-methyl-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one has been shown to inhibit the activity of cyclin-dependent kinases (CDKs) and induce the expression of pro-apoptotic proteins. In neurodegenerative diseases, 11-(4-ethoxyphenyl)-3-(3-methoxypropyl)-2-methyl-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one has been shown to inhibit the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are enzymes that degrade the neurotransmitter acetylcholine. In infectious diseases, 11-(4-ethoxyphenyl)-3-(3-methoxypropyl)-2-methyl-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one has been shown to inhibit the activity of bacterial DNA gyrase, which is an essential enzyme for bacterial DNA replication.
Biochemical and Physiological Effects:
11-(4-ethoxyphenyl)-3-(3-methoxypropyl)-2-methyl-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, 11-(4-ethoxyphenyl)-3-(3-methoxypropyl)-2-methyl-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one has been shown to induce apoptosis and inhibit cell cycle progression. In neurodegenerative diseases, 11-(4-ethoxyphenyl)-3-(3-methoxypropyl)-2-methyl-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one has been shown to protect neurons from oxidative stress and prevent the formation of amyloid-beta plaques. In infectious diseases, 11-(4-ethoxyphenyl)-3-(3-methoxypropyl)-2-methyl-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one has been shown to inhibit bacterial growth and biofilm formation.

実験室実験の利点と制限

One advantage of using 11-(4-ethoxyphenyl)-3-(3-methoxypropyl)-2-methyl-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one in lab experiments is its small molecular size, which allows for easy synthesis and purification. Another advantage is its potential therapeutic applications in various scientific research areas. However, one limitation of using 11-(4-ethoxyphenyl)-3-(3-methoxypropyl)-2-methyl-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.

将来の方向性

There are several future directions for the scientific research of 11-(4-ethoxyphenyl)-3-(3-methoxypropyl)-2-methyl-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to optimize its chemical structure to improve its potency and selectivity. Additionally, future research could focus on the development of 11-(4-ethoxyphenyl)-3-(3-methoxypropyl)-2-methyl-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one-based therapeutics for various diseases, including cancer, neurodegenerative diseases, and infectious diseases.
In conclusion, 11-(4-ethoxyphenyl)-3-(3-methoxypropyl)-2-methyl-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one is a novel compound with potential therapeutic applications in various scientific research areas. Its synthesis method has been characterized using various spectroscopic techniques, and its mechanism of action is believed to involve the inhibition of various enzymes and signaling pathways. 11-(4-ethoxyphenyl)-3-(3-methoxypropyl)-2-methyl-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one has been shown to have various biochemical and physiological effects in vitro and in vivo, and its future directions include further investigation of its mechanism of action and the development of 11-(4-ethoxyphenyl)-3-(3-methoxypropyl)-2-methyl-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one-based therapeutics for various diseases.

合成法

The synthesis of 11-(4-ethoxyphenyl)-3-(3-methoxypropyl)-2-methyl-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one involves a multistep process that starts with the reaction of 2-methyl-3,4-dihydropyrimidine with 4-ethoxyaniline. The resulting product is then subjected to a series of reactions, including acylation, cyclization, and oxidation, to yield 11-(4-ethoxyphenyl)-3-(3-methoxypropyl)-2-methyl-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one. The chemical structure of 11-(4-ethoxyphenyl)-3-(3-methoxypropyl)-2-methyl-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one has been confirmed using various spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry (MS).

特性

製品名

11-(4-ethoxyphenyl)-3-(3-methoxypropyl)-2-methyl-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one

分子式

C25H25N5O3

分子量

443.5 g/mol

IUPAC名

17-(4-ethoxyphenyl)-13-(3-methoxypropyl)-14-methyl-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one

InChI

InChI=1S/C25H25N5O3/c1-4-33-18-12-10-17(11-13-18)30-23-21(25(31)29(16(2)26-23)14-7-15-32-3)22-24(30)28-20-9-6-5-8-19(20)27-22/h5-6,8-13H,4,7,14-15H2,1-3H3

InChIキー

MEICYQFYODCART-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)N2C3=C(C4=NC5=CC=CC=C5N=C42)C(=O)N(C(=N3)C)CCCOC

正規SMILES

CCOC1=CC=C(C=C1)N2C3=C(C4=NC5=CC=CC=C5N=C42)C(=O)N(C(=N3)C)CCCOC

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。